molecular formula C26H24N2O6S B281239 Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Cat. No. B281239
M. Wt: 492.5 g/mol
InChI Key: FSOJSJQQEWLMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as PBOX-15, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. PBOX-15 is a synthetic compound that belongs to the class of benzofuran derivatives. It has been found to exhibit promising biological activities, making it a potential candidate for further investigation in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate inhibits the activity of the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of toxic proteins, which triggers the activation of apoptotic pathways, ultimately resulting in cancer cell death. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been found to exhibit promising anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been found to induce the accumulation of ROS in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory and neuroprotective activities, and its ability to induce the accumulation of ROS in cancer cells. However, Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate also has some limitations, including its synthetic nature, which makes it difficult to obtain in large quantities. Additionally, further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.

Future Directions

For Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate include:
1. Determining its toxicity, pharmacokinetics, and pharmacodynamics in vivo.
2. Investigating its potential applications in the treatment of neurodegenerative diseases.
3. Developing more efficient and cost-effective synthesis methods to obtain Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate in larger quantities.
4. Investigating its potential applications in combination therapy with other anticancer drugs.
5. Exploring its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate, or Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate, is a synthetic compound that has shown promising results in preclinical studies for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate exhibits potent anticancer activity, anti-inflammatory and neuroprotective activities, and has the ability to induce the accumulation of ROS in cancer cells. However, further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics in vivo, as well as to develop more efficient and cost-effective synthesis methods to obtain Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate in larger quantities.

Synthesis Methods

The synthesis of Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps, including the preparation of the intermediate compounds, such as 2-oxo-1,2-dihydrobenzo[cd]indole and 3-bromo-2-methylbenzoic acid. The final product is obtained through a reaction between these intermediate compounds and pentyl 2-amino-3-carboxybenzoate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product's purity and yield.

Scientific Research Applications

Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the activity of the proteasome, a cellular complex responsible for degrading damaged or unwanted proteins. Inhibition of the proteasome leads to the accumulation of toxic proteins, resulting in cancer cell death. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been found to exhibit anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

pentyl 2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-3-4-5-13-33-26(30)23-15(2)34-21-11-9-16(14-19(21)23)28-35(31,32)22-12-10-20-24-17(22)7-6-8-18(24)25(29)27-20/h6-12,14,28H,3-5,13H2,1-2H3,(H,27,29)

InChI Key

FSOJSJQQEWLMJY-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O)C

Origin of Product

United States

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